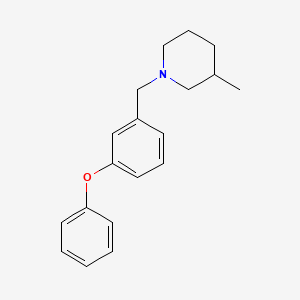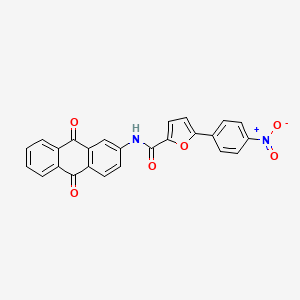![molecular formula C17H18N2O3 B5160261 N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
N-[2-methoxy-5-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPBA belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to act through the modulation of HDACs, PPARs, and TRPV1 receptors. HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in various diseases, including cancer. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of HDACs, which may contribute to its anti-tumor effects. PPARs are nuclear receptors that are involved in the regulation of lipid metabolism and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate PPARs, which may contribute to its anti-inflammatory effects. TRPV1 receptors are involved in the regulation of pain and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate TRPV1 receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve insulin sensitivity.
实验室实验的优点和局限性
One advantage of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it has been extensively studied and has a known mechanism of action. This makes it a valuable tool for studying the role of HDACs, PPARs, and TRPV1 receptors in various diseases. However, one limitation of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
未来方向
There are many potential future directions for research on N-[2-methoxy-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methoxy-5-(propionylamino)phenyl]benzamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the use of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in combination with other drugs or therapies could be explored as a potential treatment strategy.
合成方法
The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-propionyloxybenzoic acid. This intermediate is then treated with ammonium hydroxide to obtain N-[2-methoxy-5-(propionylamino)phenyl]benzamide. The yield of N-[2-methoxy-5-(propionylamino)phenyl]benzamide from this method is approximately 80%.
科学研究应用
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body, including histone deacetylases (HDACs), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 1 (TRPV1) receptor.
属性
IUPAC Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-9-10-15(22-2)14(11-13)19-17(21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUFXCQZNWNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)